![molecular formula C24H23N3S2 B2882584 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 477887-92-6](/img/structure/B2882584.png)
3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a triazole derivative with a dihydronaphtho[1,2-b]thiophen-2-yl group, an ethyl group, and a (3-methylbenzyl)sulfanyl group attached to it. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms . Dihydronaphtho[1,2-b]thiophenes are a class of compounds that contain a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused with a naphthalene (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a polycyclic system. The presence of the triazole ring, which is a heterocycle, would introduce polarity and potential sites for hydrogen bonding . The dihydronaphtho[1,2-b]thiophene group is a polycyclic aromatic system, which could contribute to the compound’s stability and potentially its reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Agents
The structural motif of thiophene, which is present in the compound, is known for its antimicrobial and antitubercular properties . The compound could be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques, to explore its efficacy against microbial and tubercular strains.
Anti-inflammatory Agents
Compounds containing the thiophene nucleus have been reported to exhibit significant anti-inflammatory activities . The compound could be investigated for its potential to act as an anti-inflammatory agent, possibly by inhibiting pro-inflammatory cytokines or other inflammatory mediators.
Anticancer Activity
Thiophene derivatives have shown promise as anticancer agents due to their ability to interfere with various cellular pathways . Research could focus on the compound’s potential to inhibit cancer cell growth and proliferation, induce apoptosis, or act as a chemotherapeutic agent.
Kinase Inhibition
The compound’s triazole moiety may confer kinase inhibitory activity, which is crucial in the regulation of cell signaling pathways . It could be studied for its potential to inhibit specific kinases involved in disease states, offering a pathway for therapeutic intervention.
Antipsychotic and Anti-anxiety Applications
Thiophene derivatives have been utilized in the development of drugs with antipsychotic and anti-anxiety effects . The compound could be explored for its potential use in neuropsychiatric disorders, possibly by modulating neurotransmitter systems.
Material Science Applications
The unique chemical structure of the compound suggests potential applications in material science, such as the development of organic semiconductors or conductive polymers . Its synthesis and incorporation into materials could lead to advancements in electronic devices.
Enzyme Modulation
Compounds with a thiophene core have been associated with enzyme modulating activities . The compound could be researched for its ability to modulate enzymes that are critical in metabolic pathways or disease progression.
Antioxidant Properties
The presence of sulfur in the thiophene ring may impart antioxidant properties to the compound . Research could investigate its capacity to neutralize free radicals and protect against oxidative stress-related damage.
Propiedades
IUPAC Name |
3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3S2/c1-3-27-23(25-26-24(27)28-15-17-8-6-7-16(2)13-17)21-14-19-12-11-18-9-4-5-10-20(18)22(19)29-21/h4-10,13-14H,3,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMQAKGQOPVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC4=C(S3)C5=CC=CC=C5CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

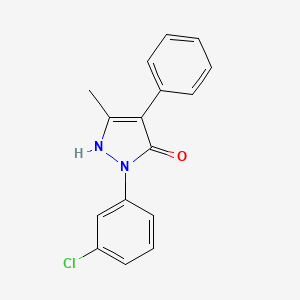
![3-[(E)-1-nitro-2-[(4-phenoxyphenyl)amino]ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2882503.png)
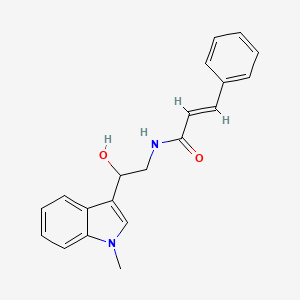
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)
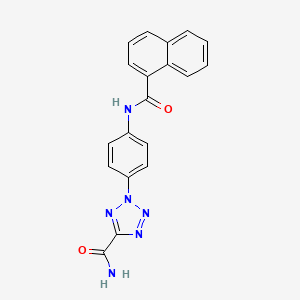
![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)
![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2882511.png)
![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)

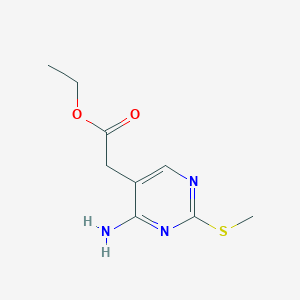
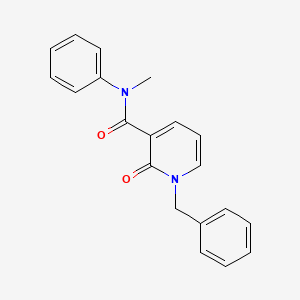
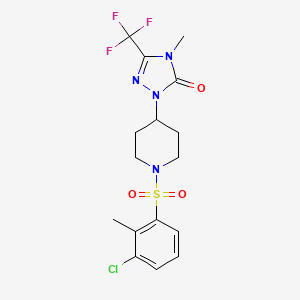
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2882523.png)